molecular formula C14H10ClFO B8449606 1-(4'-Chloro-2'-fluoro-1,1'-biphenyl-2-yl)ethanone

1-(4'-Chloro-2'-fluoro-1,1'-biphenyl-2-yl)ethanone

Cat. No.: B8449606
M. Wt: 248.68 g/mol
InChI Key: MKFZCXIYCQPKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4'-Chloro-2'-fluoro-1,1'-biphenyl-2-yl)ethanone is a useful research compound. Its molecular formula is C14H10ClFO and its molecular weight is 248.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10ClFO

Molecular Weight

248.68 g/mol

IUPAC Name

1-[2-(4-chloro-2-fluorophenyl)phenyl]ethanone

InChI

InChI=1S/C14H10ClFO/c1-9(17)11-4-2-3-5-12(11)13-7-6-10(15)8-14(13)16/h2-8H,1H3

InChI Key

MKFZCXIYCQPKLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Acetylphenylboronic acid (5 g, 30.5 mmol) and 4-chloro-2-fluoroiodobenzene (8.6 g, 33.5 mmol) were dissolved in a toluene/ethanol mixture (6:1, 175 mL). An aqueous solution of potassium carbonate (2 M, 60 mL) and tetrakis(triphenylphosphine)palladium (0) (1.06 g, 0.91 mmol) were added to the solution and the entire mixture was degassed using vacuum and stirring with intermittent nitrogen purge. The mixture was heated at 85° C. with stirring for 14 hours. The mixture was allowed to cool and then water was added. The organic phase was separated from the aqueous phase and the aqueous phase was extracted with ethyl acetate (3×100 mL). The organic phases were combined, dried over anhydrous sodium sulfate, filtered, and concentrated to a crude oil. The crude oil was purified by preparative liquid chromatography on a Biotage® 40 Mi column of prepacked silica gel (90 g), eluting with a gradient of 5%-20% methyl tert-butyl ether in hexane, to afford the desired product (4.07 g, 54%) as a yellow oil;
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
toluene ethanol
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
catalyst
Reaction Step Two
Yield
54%

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